molecular formula C18H18N2O3S B1192864 ICPD62

ICPD62

Cat. No. B1192864
M. Wt: 342.413
InChI Key: DUXCVYIPXRRATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICPD62 is a novel inhibitor of heat shock protein 90 (Hsp90), demonstrating anticancer activity against colorectal, osteosarcoma and cervical cancer cell lines.

Scientific Research Applications

Electrochemical Applications

ICPD62 has been explored in the context of electrochemical applications, particularly in battery technologies. Research has delved into the electrochemical decalcification of materials like CaSi2 for potential use in batteries, such as Ca-ion batteries. These studies are crucial for advancing battery technology and exploring new energy storage solutions (Ponrouch et al., 2016).

Anticancer Research

ICPD62 has shown potential in cancer treatment. It has been investigated as a Hsp90 inhibitor with anticancer activity against various cancer cell lines. Notably, its activity in combination with clinically used anticancer agents like gemcitabine, 5-fluorouracil, and doxorubicin has been studied, revealing promising synergistic effects that could lead to more effective cancer therapies (Daunys et al., 2019).

Enzymatic Regulation

Research on ICPD62 has also contributed significantly to understanding enzymatic processes and their implications in diseases. Studies have identified and characterized novel inhibitors for enzymes like human glucose-6-phosphate dehydrogenase (G6PD), highlighting the potential therapeutic applications in diseases where G6PD activity is increased, such as certain cancers (Preuss et al., 2013).

Food and Agriculture

In the food and agriculture sector, the instant controlled pressure drop process (ICPD) technique has been utilized to enhance the extraction efficiency of valuable compounds, such as phenolic compounds from plant materials like pomegranate peel. This research is pivotal for improving extraction methods and potentially contributing to food industry innovations (Ranjbar et al., 2016).

properties

Product Name

ICPD62

Molecular Formula

C18H18N2O3S

Molecular Weight

342.413

IUPAC Name

4-(5-(4-Ethoxyphenyl)-1,2,3-thiadiazol-4-yl)-6-ethylbenzene-1,3-diol

InChI

InChI=1S/C18H18N2O3S/c1-3-11-9-14(16(22)10-15(11)21)17-18(24-20-19-17)12-5-7-13(8-6-12)23-4-2/h5-10,21-22H,3-4H2,1-2H3

InChI Key

DUXCVYIPXRRATG-UHFFFAOYSA-N

SMILES

OC1=C(CC)C=C(C2=C(C3=CC=C(OCC)C=C3)SN=N2)C(O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ICPD62;  ICPD-62;  ICPD 62

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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